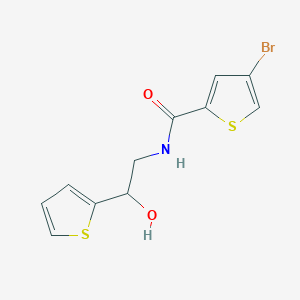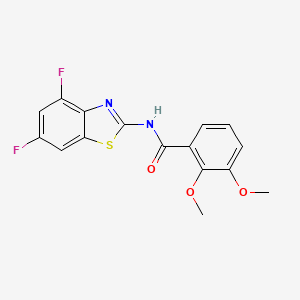![molecular formula C14H17N5O4S B2583057 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide CAS No. 2309259-73-0](/img/structure/B2583057.png)
2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazole Ring:
Azetidine Introduction: The azetidine moiety can be introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
Uniqueness
2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-23-13-3-2-11(6-12(13)14(15)20)24(21,22)19-8-10(9-19)7-18-5-4-16-17-18/h2-6,10H,7-9H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIOSNFJDJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)



![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)

![3,3-Dimethyl-4-[1-[2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2582993.png)
![1-(5-fluoropyrimidin-2-yl)-4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-2-one](/img/structure/B2582994.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2582995.png)
![2-[(6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2582996.png)

